2-(1-(methylamino)ethyl)quinazolin-4(1H)-one

Medicinal chemistry Quinazolinone SAR Regioisomer comparison

2-(1-(Methylamino)ethyl)quinazolin-4(1H)-one (CAS 143993-15-1) is a synthetic quinazolin-4(1H)-one derivative characterized by a 2-[1-(methylamino)ethyl] side chain on the heterocyclic core. Its molecular formula is C₁₁H₁₃N₃O with a molecular weight of 203.24 g·mol⁻¹.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 143993-15-1
Cat. No. B11896782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(methylamino)ethyl)quinazolin-4(1H)-one
CAS143993-15-1
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2C(=O)N1)NC
InChIInChI=1S/C11H13N3O/c1-7(12-2)10-13-9-6-4-3-5-8(9)11(15)14-10/h3-7,12H,1-2H3,(H,13,14,15)
InChIKeyZDXHLLCQRPUSCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-(Methylamino)ethyl)quinazolin-4(1H)-one (CAS 143993-15-1): Core Chemotype, Physicochemical Identity, and Sourcing Profile


2-(1-(Methylamino)ethyl)quinazolin-4(1H)-one (CAS 143993-15-1) is a synthetic quinazolin-4(1H)-one derivative characterized by a 2-[1-(methylamino)ethyl] side chain on the heterocyclic core. Its molecular formula is C₁₁H₁₃N₃O with a molecular weight of 203.24 g·mol⁻¹. The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, known for diverse biological activities including kinase inhibition, receptor antagonism, and antimicrobial effects. [1] The compound contains a secondary amine in the side chain and a single chiral center at the alpha carbon of the ethyl group. It is commercially available as a research chemical from multiple vendors in purities of 97% (Chemenu, catalog CM209684) and 98% (MolCore, ISO-certified).

Why Generic Substitution Fails: Structural and Regioisomeric Differentiation of 2-(1-(Methylamino)ethyl)quinazolin-4(1H)-one from Common Analogs


The quinazolin-4(1H)-one scaffold can be substituted at multiple positions (C2, N3, C6, C7, N1), and small changes in regioisomerism or N- vs. C-substitution patterns produce profound changes in biological activity. For example, in the 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-one series reported by Alagarsamy et al., shifting the methylamino substituent from the C2 side chain to the N3 position, or modifying the N3 substituent from methylamino to dimethylamino, altered H₁-receptor blocking potency by >4-fold (compound 5: IC₅₀ = 0.22 × 10³ ng/mL vs. chlorpheniramine maleate: IC₅₀ = 1 × 10³ ng/mL) and changed the sedation profile from 32% to 8%. [1] The target compound 2-(1-(methylamino)ethyl)quinazolin-4(1H)-one bears its methylamino group on a C2 ethyl side chain rather than directly on N3, a regioisomeric arrangement that fundamentally alters hydrogen-bond donor/acceptor geometry, pKa of the basic nitrogen, and conformational flexibility relative to N3-substituted analogs and 1-ethyl-2-(methylamino) isomers. [2] These structural differences preclude the assumption that compounds sharing the quinazolinone core can be functionally interchanged without quantitative comparative data.

Quantitative Comparative Evidence: 2-(1-(Methylamino)ethyl)quinazolin-4(1H)-one vs. Structural Analogs


Regioisomeric Differentiation: C2-(1-Methylaminoethyl) vs. N3-Methylamino Substitution Patterns

The target compound uniquely positions the methylamino group on the C2 side chain rather than on N3 of the quinazolinone ring. In the structurally related 2-methyl-3-(methylamino)quinazolin-4(3H)-one (CAS 59169-44-7), the methylamino is directly attached to N3, yielding a molecular formula of C₁₀H₁₁N₃O (MW 189.21) versus C₁₁H₁₃N₃O (MW 203.24) for the target compound. This regioisomeric difference results in a +14 Da mass shift, altered LogP (target compound: LogP ≈ 2.01 vs. 2-methyl-3-(methylamino) analog: LogP ≈ 1.52 estimated by structural increment method), and distinct hydrogen-bonding topology. The target compound places the basic nitrogen farther from the quinazolinone carbonyl, altering the pKa of the conjugate acid by an estimated +0.5 to +1.0 log units relative to N3-methylamino analogs based on inductive effects. This regioisomerism is critical because Alagarsamy et al. demonstrated that in the 2-methyl-3-(substituted methylamino) series, moving from N3-methylamino to N3-dimethylamino (a seemingly minor change) can shift H₁-antihistamine IC₅₀ values by multiples of the baseline potency. [1]

Medicinal chemistry Quinazolinone SAR Regioisomer comparison

Structural Isomer Differentiation: C2-(1-Methylaminoethyl) vs. N1-Ethyl-C2-Methylamino Substitution

A structural isomer with identical molecular formula (C₁₁H₁₃N₃O, MW 203.24) exists: 1-ethyl-2-(methylamino)quinazolin-4-one (CAS 60012-23-9). The isomer differs in that the ethyl group is attached to N1 and methylamino directly to C2, whereas the target compound has both functionalities combined as a 1-(methylamino)ethyl group at C2. This constitutional isomerism yields identical elemental analysis and mass spectra but distinct NMR signatures: the target compound shows a methine proton at the chiral center (δ ~3.8–4.2 ppm) coupling to both methyl and methylamino protons, while the N1-ethyl isomer shows separate N-CH₂ and C-NH-CH₃ resonances. The lithiation chemistry of Smith et al. (1996) demonstrated that 2-ethyl-3-(methylamino)-4(3H)-quinazolinones (a closely related scaffold) exhibit high diastereoselectivity in reactions with prochiral ketones, whereas 3-(dimethylamino)-2-ethyl-4(3H)-quinazolinone failed to lithiate under identical conditions (n-BuLi, THF, –78°C to rt). [1] This demonstrates that even within the same nominal substitution class, the presence and position of the methylamino NH proton is critical for synthetic utility.

Structural isomerism Quinazolinone regioisomers Chemical sourcing

Synthetic Versatility via Lithiation Chemistry: C2-Alkyl Functionalization with Diastereoselectivity

Smith et al. (1996) established a general lithiation protocol for 2-alkyl-3-(methylamino)-4(3H)-quinazolinones, demonstrating that these compounds undergo double lithiation at N3–H and the C2-alkyl position using n-BuLi or LDA. [1] The resulting dianions react with a range of electrophiles (D₂O, benzophenone, cyclohexanone, acetophenone, benzaldehyde, TITD, methyl iodide, phenyl isocyanate) to yield 2-substituted derivatives in very good yields. Critically, for the 2-ethyl analog (the closest published scaffold to the target compound), reactions with prochiral ketones gave very high diastereoselectivity. [1] In contrast, 3-(dimethylamino)-2-ethyl-4(3H)-quinazolinone (lacking the N–H proton) did not undergo lithiation under identical conditions, and 3-amino-2-unsubstituted-4(3H)-quinazolinone was also lithiation-incompetent. [1] The target compound, bearing both a C2-ethyl group and an N3–H (or N1–H, depending on tautomeric form) as well as a side-chain methylamino N–H, is predicted to be amenable to this lithiation–electrophile trapping methodology, enabling diversification at the C2 side chain that is inaccessible to N3-alkyl or N3-dialkyl analogs.

Synthetic methodology Lithiation C–C bond formation Quinazolinone diversification

Commercially Available Purity Benchmarking: 98% (ISO-Certified) vs. Industry-Standard 97% Grades

The target compound is listed with two distinct commercial purity grades: 97% (Chemenu, catalog CM209684) and 98% NLT (MolCore, ISO-certified). The 98% NLT grade under ISO certification provides a documented quality assurance framework that may be absent from the 97% grade, reducing the risk of unidentified impurities exceeding 2% that could confound biological assay results. For comparison, the structural isomer 1-ethyl-2-(methylamino)quinazolin-4-one (CAS 60012-23-9) and the N3-substituted analog 2-methyl-3-(methylamino)quinazolin-4(3H)-one (CAS 59169-44-7) are also available at 97% purity, but their ISO certification status is not consistently documented across vendors. For procurement where traceability and impurity profiling are critical (e.g., GLP studies, in vivo pharmacology), the ISO-certified 98% NLT grade represents a quantifiably higher purity specification with documented quality systems.

Chemical procurement Purity benchmarking Quality control

Best-Fit Research and Industrial Application Scenarios for 2-(1-(Methylamino)ethyl)quinazolin-4(1H)-one (CAS 143993-15-1)


Medicinal Chemistry SAR Campaigns Requiring C2-Side Chain Diversity with Stereochemical Control

The compound's 2-(1-(methylamino)ethyl) substituent introduces a chiral center absent in simpler 2-methyl- or 2-ethyl-quinazolinones, making it a valuable scaffold for stereochemistry–activity relationship studies. The lithiation methodology of Smith et al. (1996) [1] provides a route to further functionalize the C2 side chain with high diastereoselectivity. Researchers investigating targets where quinazolinone-based ligands (e.g., kinase inhibitors, GPCR antagonists) require a basic amine side chain with defined stereochemistry should prioritize this compound over achiral 2-alkyl analogs.

Pharmacology Studies Requiring Regioisomeric Probe Sets for Target Engagement Profiling

As demonstrated by the differential H₁-antihistamine potency observed by Alagarsamy et al. (2004) [2] across N3-substituted quinazolinone analogs, small regioisomeric changes dramatically affect biological activity. The target compound (C2-(1-methylaminoethyl) substitution) paired with its structural isomer (CAS 60012-23-9, N1-ethyl-C2-methylamino) and the N3-methylamino analog (CAS 59169-44-7) forms a regioisomeric probe set for dissecting the structural determinants of target binding. This is particularly relevant for targets where the spatial relationship between the quinazolinone core and a basic nitrogen determines potency.

GLP/Non-GLP In Vivo Studies Requiring High-Purity, ISO-Certified Building Blocks

For pharmacology or toxicology studies where chemical purity and batch-to-batch consistency are critical, the availability of the target compound at 98% NLT purity under ISO certification provides a documented quality baseline. This reduces the experimental variability associated with unidentified impurities (>2% in 97% grade material) that can cause off-target effects or confound pharmacokinetic analysis. Procurement of the ISO-certified grade is recommended when transitioning from in vitro screening to in vivo efficacy or preliminary toxicology.

Chemical Biology Tool Compound Development via Lithiation-Mediated Bioconjugation

The predicted amenability of the target compound to lithiation–electrophile trapping chemistry [1] opens routes for installing linkers, fluorophores, or affinity tags at the C2 side chain. This is a differentiating feature relative to 3-(dimethylamino) analogs that fail to lithiate. Researchers developing chemical probes for target identification (e.g., photoaffinity labeling, PROTAC linker attachment) can exploit this reactivity to generate functionalized derivatives while preserving the core quinazolinone pharmacophore.

Quote Request

Request a Quote for 2-(1-(methylamino)ethyl)quinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.